molecular formula C10H9NO B7819025 5-Methyl-2-phenyloxazole CAS No. 5221-67-0

5-Methyl-2-phenyloxazole

Cat. No. B7819025
CAS RN: 5221-67-0
M. Wt: 159.18 g/mol
InChI Key: MULZWPFQTUDZPD-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyloxazole is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2-phenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Methyl-2-phenyloxazole has been utilized as a versatile template in the synthesis of various 2-phenyl-3,4-substituted oxazoles. This process involves nucleophilic ring-opening of oxazolone with different nucleophiles and subsequent cyclization in the presence of silver carbonate (Misra & Ila, 2010).
  • The compound has been deprotonated to form an anion, which demonstrates selectivity in reactions with certain aldehydes. This has applications in synthesizing dehydroamino acids (Chandrasekhar & Srimannarayana, 2010).

Pharmacological Applications

  • 5-Methyl-2-phenyloxazole derivatives have been explored as inhibitors of 5-lipoxygenase, an enzyme crucial in leukotriene synthesis. This has implications for treating inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum & Cho, 2015).
  • Certain derivatives have been identified as inhibitors of VEGFR2 kinase, important in cancer treatment. These findings have led to the development of potent inhibitors at both enzymatic and cellular levels (Harris et al., 2005).

Biological Research

  • Amino-acid conjugates of derivatives of 5-Methyl-2-phenyloxazole have been synthesized and characterized, providing insights into their structural and spectroscopic properties. This has implications for understanding the chemical behavior of these compounds in biological systems (Benoiton, Hudecz & Chen, 2009).
  • Novel oxazole derivatives have shown significant antiproliferative activities against various cancer cell lines, highlighting their potential as therapeutic agents (Liu et al., 2009).

properties

IUPAC Name

5-methyl-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULZWPFQTUDZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289728
Record name 5-Methyl-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5221-67-0
Record name 5-Methyl-2-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a solution of N-(2-oxopropyl)benzamide (1.0 g, 5.65 mmol) in concentrated H2SO4 (10 mL) at 100° C. for 1 hour. Cool the reaction, pour over ice, neutralize with solid Na2CO3, and extract with ethyl acetate (200 mL). Wash the organic phase with brine (75 mL), dry (Na2SO4), filter, and concentrate to afford a yellow oil. Perform flash chromatography on silica gel, eluting with 100% ethyl acetate, to afford 790 mg (88% yield) of 5-methyl-2-phenyloxazole. MS: m/e=160 (MH+)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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